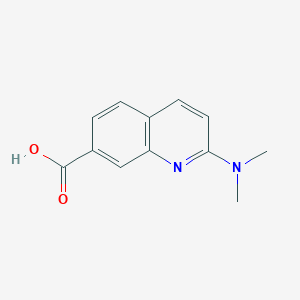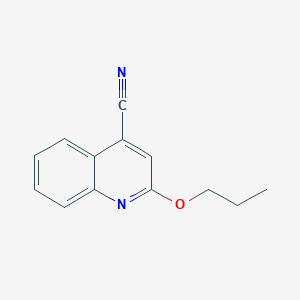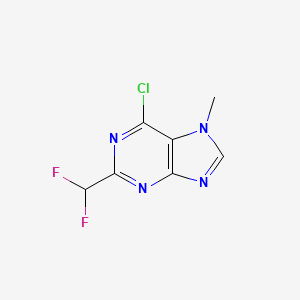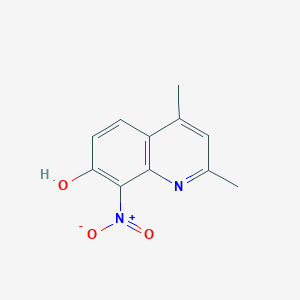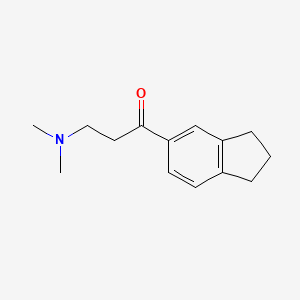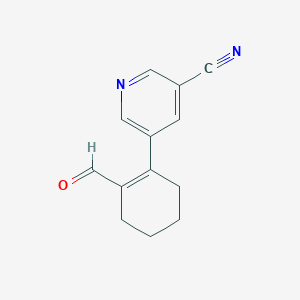
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . This compound is characterized by the presence of a formyl group attached to a cyclohexene ring, which is further connected to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexanone with a suitable nitrile compound under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group and the nicotinonitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
- 5-(2-Formylcyclohex-1-en-1-yl)pyridine
- 5-(2-Formylcyclohex-1-en-1-yl)benzonitrile These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the formyl group, cyclohexene ring, and nicotinonitrile moiety in this compound distinguishes it from these similar compounds .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-(2-formylcyclohexen-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c14-6-10-5-12(8-15-7-10)13-4-2-1-3-11(13)9-16/h5,7-9H,1-4H2 |
InChI Key |
OGYOSXVWMHMLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=O)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


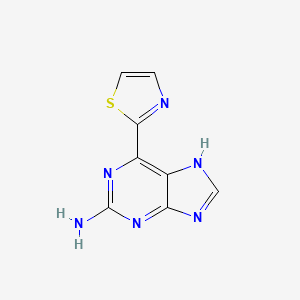
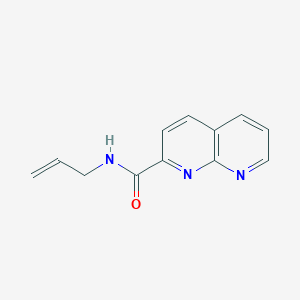
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
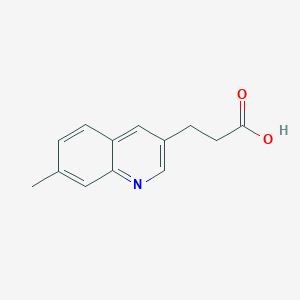

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)
